1-(3-Thienyl)indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9NS |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
1-thiophen-3-ylindole |
InChI |
InChI=1S/C12H9NS/c1-2-4-12-10(3-1)5-7-13(12)11-6-8-14-9-11/h1-9H |
InChI Key |
QYYJTVXSRLSEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CSC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 3 Thienyl Indole and Analogous Thiophene Indole Systems
C-N Bond Formation Strategies
The direct formation of the C-N bond between a pre-formed indole (B1671886) and a thiophene (B33073) ring is a common and powerful approach to synthesizing 1-(thienyl)indoles.
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Type Reactions)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. organic-chemistry.orguwindsor.ca This palladium-catalyzed cross-coupling reaction is highly effective for the N-arylation of indoles with aryl halides, including thienyl halides. acs.org The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of an amine (indole) with an aryl halide or pseudohalide (e.g., 3-bromothiophene (B43185) or 3-iodothiophene). organic-chemistry.orguwindsor.ca
The general transformation involves reacting indole with a 3-halothiophene in the presence of a palladium catalyst and a ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as X-Phos often providing high yields. researchgate.net The base, typically a strong one like sodium tert-butoxide or a milder carbonate like cesium carbonate, is essential for the catalytic cycle. nih.govuwindsor.ca These reactions are versatile and have been successfully applied in the synthesis of various N-arylated indoles. nih.gov
A one-pot, three-component reaction has been developed for the synthesis of highly substituted indoles, which incorporates a Buchwald-Hartwig amination as a key step. nih.gov This method demonstrates the robustness and utility of palladium-catalyzed C-N bond formation in complex molecule synthesis. nih.gov
Table 1: Examples of Buchwald-Hartwig Amination for Thienyl-Indole Synthesis
| Indole Substrate | Thiophene Substrate | Catalyst/Ligand | Base | Solvent | Yield |
| Indole | 3-Bromothiophene | Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene | Good |
| 5-Bromoindole | Phenylboronic acid (Suzuki), then Aryl Amine (Buchwald-Hartwig) | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | High |
| 2-Iodoaniline (B362364) derivatives and 2,5-dibromothiophene (B18171) | (Sequential Negishi and Buchwald-Hartwig) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Good |
This table is a representation of typical reaction conditions and may not reflect specific optimized procedures.
Intramolecular C-H Amination
Intramolecular C-H amination has emerged as an atom-economical method for constructing N-heterocycles. sioc-journal.cn This strategy involves the formation of a C-N bond by activating a C-H bond on a pre-functionalized substrate. For the synthesis of thiophene-indole systems, this would typically involve a molecule containing both a thiophene ring and an amino group tethered in such a way that cyclization via C-H amination forms the indole ring.
Iron-catalyzed intramolecular C-H/N-H cross-dehydrogenative coupling has been reported for the synthesis of indoles using air as a green oxidant. rsc.org While specific examples for 1-(3-thienyl)indole are not prevalent, the methodology has been applied to substrates containing other aryl groups, suggesting its potential applicability. For instance, the cyclization of N-aryl enamines can be achieved via palladium-catalyzed double C-H activation. mdpi.com Similarly, copper-catalyzed intramolecular C-H amination has been used to synthesize carbazoles, a related fused N-heterocyclic system. dovepress.com
Cobalt-catalyzed intramolecular C-H amination with arylsulfonyl azides also presents a viable, though less common, route under mild conditions. nih.govnih.gov These methods highlight a growing area of research focused on creating complex heterocyclic systems through efficient C-H functionalization pathways. sioc-journal.cn
Cyclization and Annulation Reactions
An alternative to direct C-N coupling is the construction of the indole ring onto a thiophene-containing precursor, or vice-versa, through cyclization reactions.
Fischer Indole Synthesis and Mechanistic Variants
The Fischer indole synthesis is a classic and reliable method for forming an indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com To synthesize a this compound derivative using this method, one would theoretically start with a (3-thienyl)hydrazine and react it with an appropriate carbonyl compound. The reaction proceeds through the formation of a hydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org
The choice of acid catalyst is important, with both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃) being effective. mdpi.comtestbook.com A significant modification by Buchwald allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary intermediate for the Fischer synthesis, expanding its scope. wikipedia.orgorganic-chemistry.org This modification could be applied by coupling 3-bromothiophene with a suitable hydrazone.
C-H Activation/Functionalization Approaches for Indole Ring Formation
Modern synthetic chemistry has increasingly utilized C-H activation to forge new bonds, offering a more direct and atom-economical approach to heterocycle synthesis. thieme-connect.com The formation of an indole ring can be achieved via the intramolecular oxidative coupling of N-arylenamines, a reaction that can be catalyzed by palladium or copper. mdpi.combeilstein-journals.org For thienyl-indole systems, this would involve an N-(thienyl)enamine substrate. While some thienyl substrates have been shown to be unstable under certain standard conditions, modifications such as using stoichiometric amounts of copper salts can yield the desired indole product, albeit sometimes in lower yields. mdpi.com
Rhodium(III)-catalyzed C-H activation provides another powerful route. dovepress.com For example, the reaction of N-aryl imidamides with diazo compounds can lead to the formation of substituted indoles. mdpi.com Cobalt-catalyzed C-H activation has also been developed for the site-selective functionalization of indoles, indicating the potential for these inexpensive metals in such transformations. acs.org These methods often require a directing group on the nitrogen atom to guide the metal catalyst to the desired C-H bond for activation and subsequent annulation. beilstein-journals.orgmdpi.com
Radical Cyclization Protocols
Radical cyclizations offer a powerful means to construct cyclic systems, often with high functional group tolerance and under mild conditions. wikipedia.orgnih.gov These reactions typically involve three stages: selective radical generation, an intramolecular cyclization step, and a final quenching of the cyclized radical. wikipedia.org
In the context of thienyl-indole synthesis, a radical could be generated on a precursor containing both thiophene and a suitably positioned unsaturated moiety (like an alkene or alkyne) attached to a nitrogen atom. The subsequent intramolecular attack of the radical onto the unsaturated bond would lead to the formation of the indole ring. For instance, visible-light-promoted radical cascade cyclizations have been developed for constructing various indole derivatives, sometimes without the need for a photocatalyst. beilstein-journals.org Manganese(III) acetate (B1210297) is another reagent known to mediate oxidative free-radical cyclizations, which has been applied extensively in natural product synthesis to create complex polycyclic structures. mdpi.com While specific applications leading directly to this compound are not widely documented, the principles of radical cyclization represent a viable synthetic strategy for this class of compounds. researchgate.net
Palladium-Catalyzed Domino Reactions for Fused Indole Skeletons
Palladium-catalyzed domino reactions are powerful tools for constructing complex fused indole skeletons, including those with thiophene moieties. mdpi.comnih.govresearchgate.net These reactions often involve a sequence of transformations in a single pot, leading to efficient and atom-economical syntheses. mdpi.com
A notable example is the synthesis of 3,4-fused tricyclic indoles. mdpi.comresearchgate.net This can be achieved through two consecutive palladium-catalyzed reactions: an intramolecular Heck reaction followed by reductive N-heteroannulation. mdpi.com This process has been used to generate various tricyclic indole products in moderate to good yields. mdpi.com Another approach involves an intramolecular Larock indole annulation, which has been successfully used to assemble 3,(4-6)-tricyclic indoles. mdpi.com The Larock methodology, in general, is a highly effective one-pot palladium-catalyzed heteroannulation of o-iodoanilines with alkynes to produce 2,3-disubstituted indoles with excellent regioselectivity and yields. ub.edu
The synthesis of thieno[3,2-b]indoles can also be achieved through a palladium-catalyzed domino sequence that includes an initial C-H functionalization of a benzo[b]thiophene moiety, followed by a Buchwald-Hartwig coupling. researchgate.net This strategy is also applicable for creating highly π-extended heteroacenes. researchgate.net
| Catalyst System | Reaction Type | Fused System | Yield | Ref |
| Pd(OAc)2 / DPPP | Intramolecular Heck / Reductive N-heteroannulation | 3,4-fused tricyclic indoles | 41-78% | mdpi.com |
| Pd2(dba)3 / DtPBF | Intramolecular Larock indole annulation | 3,(4-6)-tricyclic indoles | N/A | mdpi.com |
| Pd(0) / L1 | Allylic alkylation | 3,4-fused tricyclic indoles | up to 70% | mdpi.com |
Cross-Coupling Reactions
Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of thiophene-indole systems. nih.govrsc.org
Suzuki-Miyaura Coupling for Heteroaryl Linkages
The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides or triflates. nih.govrsc.orgmdpi.com This reaction is particularly valuable for creating linkages between different heteroaryl rings, such as thiophene and indole. mdpi.comrsc.org
For instance, thieno[3,2-b]indoles have been synthesized efficiently through a site-selective Suzuki-Miyaura coupling of 2,3-dibromothiophene (B118489) with 2-bromophenylboronic acid. nih.govrsc.org This initial C-C bond formation is then followed by a palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) to complete the indole ring. nih.govrsc.org The choice of solvent and base can significantly influence the reaction's rate, selectivity, and yield. nih.gov
The synthesis of 5-(thiophen-2-yl)-1H-indazoles has also been accomplished via Suzuki-Miyaura coupling of 5-bromoindazoles with 2-thiopheneboronic acid, demonstrating the utility of this method for linking thiophene and indole-like systems. mdpi.com However, a common side reaction with thiopheneboronic acids is protodeboronation, which can lower the yield. mdpi.com
| Reactants | Catalyst | Product | Yield | Ref |
| 2,3-dibromothiophene, 2-bromophenylboronic acid | Pd catalyst | 3-bromo-2-(2-bromophenyl)thiophene | 82% | nih.govrsc.org |
| 5-bromoindazoles, 2-thiopheneboronic acid | Pd(dppf)Cl2 | 5-(thiophen-2-yl)-1H-indazoles | Moderate | mdpi.com |
Negishi Coupling in Thienoindole Synthesis
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that joins organozinc compounds with organic halides or triflates. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org
In the context of thienoindole synthesis, the Negishi coupling has been employed in a two-pot synthesis of thieno[3,2-b]indole starting from 2,5-dibromothiophene. acs.org The process begins with a "halogen dance" reaction of 2,5-dibromothiophene using lithium diisopropylamide (LDA), followed by a Negishi coupling with 2-iodoaniline derivatives. acs.org This sequence provides a product with two bromo groups of differing reactivity, which can then be further functionalized. acs.org This methodology has also been applied in the synthesis of various complex natural products. wikipedia.org
Metal-Free Synthetic Protocols
While transition-metal-catalyzed reactions are dominant, the development of metal-free synthetic methods is a growing area of interest due to environmental and cost considerations. nih.govrsc.orgmdpi.com
One effective metal-free approach for synthesizing substituted thieno[2,3-b]indoles involves a cascade cyclization. nih.govrsc.org This reaction is an acid-promoted annulation of a ketone, an indole, and elemental sulfur. nih.govrsc.org The regioselectivity of this reaction can be controlled by the choice of solvent and additives. nih.govrsc.org For example, using DMF as a solvent is often crucial for the reaction to proceed. nih.govrsc.org
Another metal-free strategy involves the direct arylation of indoles with diaryliodonium salts. mdpi.com This method allows for the formation of C-C bonds at the C2 or C3 position of the indole ring under base-mediated or base-free conditions. mdpi.com
| Reactants | Conditions | Product | Yield | Ref |
| Ketone, Indole, Sulfur powder | Acid-promoted, DMF | Substituted thieno[2,3-b]indole | Moderate to excellent | nih.govrsc.org |
| Indole, Diaryliodonium salt | Base-mediated or base-free | Arylated indole | Varies | mdpi.com |
Convergent Synthetic Routes for Thiophene-Indole Hybrid Architectures
Convergent synthesis is a strategy that involves preparing larger, complex molecules from smaller, pre-synthesized fragments. This approach is often more efficient than linear synthesis for creating complex architectures like thiophene-indole hybrids.
A notable example of a convergent approach is the two-pot synthesis of thieno[3,2-b]indole. acs.org This method begins with a halogen dance reaction on 2,5-dibromothiophene, followed by a Negishi coupling with a 2-iodoaniline derivative. acs.org The resulting intermediate, which contains two bromine atoms with different reactivities, then undergoes a one-pot Suzuki-Miyaura coupling and intramolecular Buchwald-Hartwig amination to form the final thieno[3,2-b]indole product. acs.org This sequential coupling strategy, controlled by ligand exchange, allows for the efficient construction of the fused heterocyclic system. acs.org
Another convergent strategy involves the initial synthesis of key building blocks that are then coupled together. For example, a substituted thiophene and a substituted indole can be prepared separately and then joined using a cross-coupling reaction like the Suzuki-Miyaura or Negishi reaction to form the desired hybrid molecule. This approach allows for greater flexibility in the final structure as a variety of substituted thiophenes and indoles can be used.
Strategies for Regioselective and Stereoselective Synthesis
The synthesis of this compound and its analogous thiophene-indole systems presents significant challenges in controlling the precise connectivity and spatial orientation of the constituent rings. The development of regioselective and stereoselective strategies is paramount for accessing specific isomers with desired electronic and biological properties. Regioselectivity dictates the specific atoms on the thiophene and indole rings that form the connecting bond, while stereoselectivity controls the three-dimensional arrangement of atoms, particularly when chiral centers are present.
Regioselective Synthesis
Achieving regiocontrol in the synthesis of thienylindoles is crucial as numerous isomers can be formed depending on the point of attachment on both the thiophene (C2 or C3) and indole (N1, C2, C3, or benzene (B151609) ring positions) moieties. Modern synthetic methodologies have focused on transition-metal-catalyzed cross-coupling reactions, directed C-H activation, and classical named reactions with regioselective outcomes.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the regioselective construction of biaryl systems like this compound. These methods rely on the pre-functionalization of the indole and thiophene precursors with groups such as halides or boronic acids, which dictates the site of the new carbon-nitrogen or carbon-carbon bond.
Suzuki-Miyaura Coupling: This reaction typically forms a C-C bond between an organoboron compound and an organohalide. For synthesizing C-linked thienylindoles, this method is highly effective. For instance, the site-selective Suzuki-Miyaura coupling of 2,3-dibromothiophene with 2-bromophenylboronic acid can yield 3-bromo-2-(2-bromophenyl)thiophene, a key precursor for fused thieno[3,2-b]indoles. rsc.orgnih.gov Similarly, the coupling of 5-indolylboronic acid with various aryl and heteroaryl halides provides a general and regioselective route to 5-arylated indoles. clockss.org The regioselectivity is determined by the initial position of the bromo and boronic acid functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds, making it ideal for synthesizing N-arylindoles such as this compound. The reaction involves coupling an amine (e.g., indole) with an aryl halide (e.g., 3-bromothiophene) or vice versa. The regiochemistry is precisely controlled by the position of the halogen on the thiophene ring and the availability of the N-H bond of the indole. A tandem approach combining Suzuki coupling with Buchwald-Hartwig amination has been used to create fused thienoindole systems with high regioselectivity. rsc.orgnih.gov
| Reaction Type | Thiophene Precursor | Indole Precursor | Catalyst/Ligand | Product Regioisomer | Yield | Reference |
| Suzuki-Miyaura | 2,3-Dibromothiophene | 2-Bromophenylboronic acid | Pd(OAc)₂, SPhos | 3-Bromo-2-(2-bromophenyl)thiophene | 82% | rsc.orgnih.gov |
| Suzuki-Miyaura | 3,4-Dibromothiophene | 2-Bromophenylboronic acid | Pd(OAc)₂, SPhos | 3-Bromo-4-(2-bromophenyl)thiophene | 78% | rsc.org |
| Buchwald-Hartwig | 3-Bromo-2-(2-bromophenyl)thiophene | p-Methylaniline | Pd₂(dba)₃, P(tBu)₃·HBF₄ | 4-Methyl-8-(p-tolyl)-4H-thieno[3,2-b]indole | 95% | rsc.org |
| Suzuki-Miyaura | 5-Indolylboronic acid | 2-Bromoxylene | Pd(PPh₃)₄ | 5-(2,3-Dimethylphenyl)-1H-indole | 6% | clockss.org |
| Suzuki-Miyaura | 5-Indolylboronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | 5-(Pyridin-3-yl)-1H-indole | 85% | clockss.org |
Classical and Named Reactions
Several classical synthetic methods for indole synthesis can be adapted to produce thienylindoles with predictable regioselectivity.
Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a hydrazine (B178648) with a ketone or aldehyde. For the synthesis of thieno[3,2-b]indoles, the reaction between an arylhydrazine hydrochloride and a 5-aryldihydro-3(2H)-thiophenone can proceed with high regioselectivity, often enhanced by microwave irradiation, to yield the desired fused system in excellent yields (85-98%). openmedicinalchemistryjournal.comrsc.org The structure of the starting thiophenone dictates the substitution pattern on the thiophene ring of the final product.
Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne is a powerful method for producing 2,3-disubstituted indoles. ub.edu The regioselectivity, which determines which alkyne substituent ends up at the C2 position of the indole, is influenced by a combination of steric and electronic factors. ub.edu By using an appropriately substituted thienyl alkyne, one could control the synthesis of a C2/C3-thienyl-substituted indole.
Paal-Knorr Thiophene Synthesis: This reaction can be used to construct the thiophene ring onto a pre-existing indole scaffold. For example, the reaction of a 1,4-dicarbonyl compound derived from an indole derivative with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) leads to the formation of a fused thieno[2,3-b]indole. rsc.orgnih.gov
Directed C-H Functionalization
Modern strategies involving the direct functionalization of C-H bonds offer an atom-economical approach to regioselective synthesis. thieme-connect.com By using directing groups, a catalyst can be guided to a specific C-H bond on either the indole or thiophene ring. For instance, protecting the indole nitrogen with a removable directing group can facilitate selective functionalization at the C2 position, preventing reaction at the more nucleophilic C3 position. beilstein-journals.org Similarly, the presence of an ortho-directing group at the C3 position of a thiophene ring allows for selective lithiation and subsequent functionalization at the C2 position. vu.lt
Stereoselective Synthesis
Stereoselectivity becomes a critical consideration when the thiophene-indole structure contains one or more chiral centers. While this compound itself is achiral, chirality can arise from substituents on either heterocyclic ring or on the linkage between them. Asymmetric synthesis aims to produce a single enantiomer or diastereomer preferentially. cutm.ac.inuleth.ca
Strategies for stereocontrol in the synthesis of thiophene-indole analogues include:
Use of Chiral Substrates (Chiral Pool Synthesis): This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or carbohydrates. uleth.ca If a precursor to the indole or thiophene ring already contains the desired stereocenter, it can be carried through the synthetic sequence to the final product.
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction. slideshare.net After the desired stereocenter has been created, the auxiliary is removed. For example, a prochiral ketone on a thienyl or indolyl side chain could be reduced diastereoselectively by first attaching a chiral auxiliary.
Chiral Catalysts: This is a highly efficient method where a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, induces high enantioselectivity in a reaction. researchgate.net For instance, the asymmetric reduction of a C=C or C=O double bond in a precursor to a chiral thienylindole derivative could be achieved using a chiral hydrogenation or transfer hydrogenation catalyst. While specific examples for this compound are not extensively documented, the principles of asymmetric catalysis are broadly applicable.
An example of a reaction where stereoselectivity is crucial is the synthesis of diindolylmethanes. The iodine-catalyzed reaction of a chiral alcohol, such as 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-ol, with another indole proceeds to form a new C-C bond, with the potential for diastereoselectivity if the second indole is also chiral or substituted in a way that creates a new stereocenter. beilstein-journals.org
Reaction Mechanisms and Mechanistic Investigations
Transition Metal-Catalyzed Reaction Mechanisms
Transition metals, especially palladium, play a pivotal role in the efficient synthesis of indole (B1671886) derivatives. The catalytic cycles often involve changes in the oxidation state of the metal and are influenced by the electronic and steric properties of the ligands.
A common mechanistic framework for the synthesis of substituted indoles, including thienylindoles, is the Larock indole synthesis, which relies on a Pd(0)/Pd(II) catalytic cycle. ub.edu The generally accepted mechanism proceeds as follows:
Reduction of Precatalyst : The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂). ub.eduorgsyn.org
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., an appropriately substituted iodoaniline derivative) to the Pd(0) species, forming an arylpalladium(II) intermediate. ub.eduorgsyn.org
Alkyne Coordination and Insertion : The alkyne (in this context, a thienyl-substituted alkyne) coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, creating a vinylic palladium intermediate. orgsyn.org Steric factors often dictate the regioselectivity, placing the bulkier substituent of the alkyne at what will become the 2-position of the indole ring. ub.edu
Intramolecular Cyclization : The nitrogen atom of the aniline (B41778) moiety displaces the halide on the palladium, leading to the formation of a six-membered palladacycle. orgsyn.org
Reductive Elimination : The final step is the reductive elimination from this palladacycle, which forms the indole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. ub.eduorgsyn.org
In some variations, a Pd(II)/Pd(IV) cycle has also been proposed, particularly when using hypervalent iodine reagents as oxidants. rsc.orgsemanticscholar.org This pathway involves the oxidation of a Pd(II) intermediate to a less stable Pd(IV) species, which then undergoes reductive elimination to form the product. semanticscholar.org
Concerted Metalation-Deprotonation (CMD) is another significant mechanism in transition metal-catalyzed C–H activation reactions, relevant to indole synthesis. wikipedia.org This pathway is particularly common for high-valent, late transition metals like Pd(II), Rh(III), and Ir(III). wikipedia.org
In a CMD mechanism, the cleavage of a C–H bond and the formation of a new carbon-metal bond occur in a single transition state without the formation of a metal-hydride intermediate. wikipedia.org A base, often a carboxylate anion like acetate, assists in the deprotonation. wikipedia.orgu-tokyo.ac.jp The process typically starts with the coordination of the C–H bond to the metal center, forming a sigma complex. wikipedia.org The transition state involves the simultaneous partial formation of the C-metal bond and protonation of the base. wikipedia.org
For indole synthesis, a CMD pathway can be involved in the direct functionalization of the indole or aniline precursor. For instance, in the palladium-catalyzed cyclization of N-arylamines, a kinetic isotope effect of 5.2 suggested that a CMD mechanism was operative. thieme-connect.com The proposed mechanism involves the electrophilic attack of Pd(OAc)₂ on an enamine tautomer, followed by elimination of acetic acid to give an α-palladated imine intermediate. Subsequent intramolecular C–H palladation via a CMD-type process forms a palladacycle, which then undergoes reductive elimination to yield the indole. thieme-connect.com
Computational studies have further elucidated the favorability of the CMD mechanism in various Pd-catalyzed C-H activation scenarios, identifying it as the rate-determining step in several pathways. rsc.org A specific variant, termed electrophilic CMD (eCMD), has been proposed for reactions involving electron-rich substrates like thiophenes, where thioether coordination to palladium leads to decreased synchronicity in the transition state and enhanced positive charge buildup on the substrate. nih.gov
While palladium is prevalent, other transition metals like cobalt and rhodium also effectively catalyze indole synthesis, often exhibiting unique reactivity and regioselectivity.
Cobalt(III)-catalyzed reactions have emerged as a powerful tool for synthesizing diverse indole structures. nih.gov These reactions often proceed via C-H activation. For example, the oxidative annulation of N-arylureas with internal alkynes using a Co(III) catalyst provides a mild route to indoles. nih.gov A proposed mechanism for the cyclization of N-nitrosoanilines with alkynes involves a cationic Co(III) species. nih.gov This catalyst demonstrates high regioselectivity with unsymmetrical alkynes and good reactivity with electron-deficient alkynes, which are often challenging substrates for rhodium catalysts. nih.gov In dual catalysis systems involving photoredox catalysis, a Co(II) species can be oxidized to a highly reactive Co(III) complex, which then undergoes cyclometalation via a CMD process to furnish a cobaltacycle intermediate. beilstein-journals.org Subsequent alkyne insertion and reductive elimination yield the indole product. beilstein-journals.org
Rhodium(II)-catalyzed reactions are also well-established for indole synthesis. The Driver group has developed Rh(II)-catalyzed methods for producing substituted indoles from aryl and styryl azides. uic.edu Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are effective for the functionalization of indoles through C-H activation. acs.org Mechanistic studies of Rh(III)-catalyzed indolization have indicated that C-H bond cleavage can be the rate-determining step. thieme-connect.com However, Rh(III) catalysts can sometimes suffer from a lack of regioselectivity with certain substrates, an issue that can be overcome by using cobalt catalysts. mdpi.com
The table below summarizes the roles of these specific catalysts in indolization.
| Catalyst | Typical Precursor(s) | Key Mechanistic Feature | Noteworthy Selectivity/Reactivity |
| Co(III) | N-Arylureas/Alkynes, N-Nitrosoanilines/Alkynes | C-H Activation, CMD, Cobaltacycle formation | High regioselectivity with unsymmetrical alkynes; good reactivity with electron-deficient alkynes. nih.govmdpi.com |
| Rh(II)/Rh(III) | Aryl/Styryl Azides, N-Aryl Imines/Alkynes | Nitrene/Carbene Formation, C-H Activation, Rhodacycle formation | Effective for various substituted indoles; can be less regioselective than Co(III) with some substrates. thieme-connect.comuic.edumdpi.com |
Ligands are critical components in transition metal-catalyzed reactions, profoundly influencing the reaction's efficiency, selectivity, and even the operative mechanistic pathway.
In palladium-catalyzed indole synthesis, phosphine (B1218219) ligands are commonly employed. The choice of ligand can be crucial for the reaction's success. For instance, in the intramolecular Larock annulation for synthesizing tricyclic indoles, the catalyst system's effectiveness is highly dependent on the phosphine ligand. nih.gov Similarly, in Pd-catalyzed allylic alkylation reactions used to form fused indole derivatives, phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) and 2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole were found to be optimal. mdpi.com
The steric and electronic properties of ligands, often quantified by parameters like the Tolman cone angle, play a significant role. nih.gov Chiral phosphoramidite (B1245037) ligands have proven superior to bisphosphine or P,N-ligands in certain asymmetric Pd-catalyzed reactions, improving both reactivity and enantioselectivity. chinesechemsoc.org The efficiency of these ligands can be attributed to their ability to create a specific chiral environment around the metal center, which directs the approach of the substrates.
In some cases, the absence of a ligand can lead to a background reaction, although typically with lower yield and selectivity. nih.gov The ligand can affect the stability of catalytic intermediates and the rate of key steps like oxidative addition and reductive elimination. For example, unfavorable dissociation of a phosphine arm from the palladium center can hinder the coordination of the alkyne, thus impeding the reaction. nih.gov The difference in coordination ability of asymmetric ligands to palladium has also been proposed to explain variations in yield for substrates with different electronic properties. mdpi.com
Role of Specific Catalysts (e.g., Co(III), Rh(II)) in Indolization Processes
Radical and Ionic Mechanistic Pathways
Beyond transition metal-catalyzed cycles, radical and ionic pathways offer alternative routes for the formation of the 1-(3-Thienyl)indole scaffold.
Radical mechanisms are often initiated by light (photocatalysis) or radical initiators. For instance, the synthesis of thieno[2,3-b]indoles has been achieved through a radical cyclization approach. nih.gov In photocatalytic syntheses, a photosensitizer, upon excitation, can initiate an electron transfer process, generating radical ions. thieme-connect.comacs.org A proposed mechanism for the photocatalytic synthesis of N-arylindoles involves the conversion of an amine to a nitrogen-centered radical cation, leading to the formation of a benzylic radical, which then cyclizes and aromatizes to form the indole ring. thieme-connect.com Similarly, intramolecular radical addition to an indole moiety can generate a benzyl (B1604629) radical, which ultimately leads to the cyclized product. acs.org
Ionic mechanisms often involve the formation of carbocation or carbanion intermediates. In a PIFA-mediated selenylative spirocyclization of indolyl ynones, the reaction proceeds through an electrophilic dearomative cascade. rsc.org An electrophilic selenium species attacks the alkyne, forming a selenium ion intermediate, which then undergoes electrophilic cyclization at the C3 position of the indole. rsc.org Metal-free syntheses can also proceed via ionic pathways. For example, a cascade reaction involving a Michael addition followed by an intramolecular nucleophilic substitution (Sₙ2) has been proposed for the synthesis of indolizine (B1195054) derivatives, a related heterocyclic system. acs.org Iron(III)-chelation has been suggested to initiate an ionic mechanism involving the deprotonation of a sulfonamide to generate an intermediate that undergoes intramolecular cyclization. researchgate.net
Mechanisms of Metal-Free Transformations
The development of metal-free synthetic methods is a growing area of research, driven by the desire for more sustainable and cost-effective processes. These transformations often rely on the use of strong acids, bases, or unique reagents to facilitate the reaction.
One approach involves the use of a Brønsted acid to promote the formation of substituted thieno[2,3-b]indoles from an indole, an alkyne, and elemental sulfur, with DMF acting as a crucial solvent and sulfur source. nih.govrsc.org A proposed mechanism involves the reaction of the alkyne with DMF and sulfur to form a reactive thioamide-like intermediate. This intermediate then reacts with the indole, leading to the fused thienoindole product. nih.gov
Another metal-free strategy is the reductive Fischer indole synthesis, which uses tert-butyl iodide as a source of anhydrous HI. HI acts as both a Brønsted acid and a reducing agent, converting N-aryl hydrazones into an enamine in situ, which then undergoes a sequential Fischer indolization. thieme-connect.com
Intramolecular aromatic nucleophilic substitution offers another pathway. In the synthesis of benzo[cd]indoles, the reaction of 1-halo-8-lithionaphthalenes with nitriles proceeds through the intermediate formation of imines, followed by an intramolecular cyclization facilitated by steric repulsion of substituents, known as the "clothespin effect". uni-regensburg.de
Kinetics Studies of Indole Derivatives Syntheses
The synthesis of indole derivatives is a cornerstone of medicinal and materials chemistry, prompting detailed investigations into their reaction kinetics to optimize yields and understand formation mechanisms. While specific kinetic studies on the synthesis of this compound are not extensively detailed in the provided literature, examining the kinetics of related indole derivative syntheses offers significant insights into the controlling factors of these reactions.
A common method for forming the indole scaffold is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.com The mechanism proceeds through a phenylhydrazone intermediate, which then isomerizes to an enamine. researchgate.net A critical, often rate-determining step, is the subsequent scilit.netscilit.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. mdpi.comresearchgate.net The choice of acid catalyst, including Brønsted acids like HCl and H₂SO₄ or Lewis acids such as zinc chloride and boron trifluoride, is crucial for the reaction's success. mdpi.com
Kinetic studies on the synthesis of various indole derivatives often focus on understanding enzyme inhibition or reaction rates under specific conditions. For instance, in the development of indole–thiourea derivatives as tyrosinase inhibitors, kinetic analyses using Lineweaver–Burk plots have been employed. scilit.netmdpi.com These studies help to elucidate the mechanism of inhibition, such as competitive inhibition, and to quantify the inhibitor's potency (IC₅₀). scilit.net One such study identified an indole-thiourea compound (4b) as a competitive inhibitor of tyrosinase with an IC₅₀ value of 5.9 ± 2.47 μM, outperforming the standard kojic acid. scilit.net
Similarly, kinetic investigations of indole-based sulfonamide derivatives as acetylcholinesterase inhibitors are crucial for developing treatments for Alzheimer's disease. tandfonline.com The oxidation kinetics of indole itself have also been studied, for example, with peroxomonosulphate (PMS). In one study, the reaction was found to be first order with respect to both indole and PMS, proceeding via an electrophilic attack of the oxidant at the C-3 position of the indole ring. koreascience.kr
The following table summarizes kinetic data from studies on various indole derivatives, illustrating the types of parameters investigated.
| Derivative Class | Target/Reaction | Key Kinetic Findings | Reference |
| Indole-thiourea | Tyrosinase Inhibition | Competitive inhibition; IC₅₀ = 5.9 ± 2.47 μM for compound 4b. | scilit.net |
| Indole | Oxidation by PMS | First-order reaction with respect to both indole and PMS. | koreascience.kr |
| Indole-based sulfonamides | Acetylcholinesterase Inhibition | IC₅₀ values determined for inhibitory activity. | tandfonline.com |
| Phenylhydrazones | Fischer Indole Synthesis | The carbon-carbon bond formation step is often the rate-determining step. | mdpi.comresearchgate.net |
This table presents a selection of kinetic data for different indole derivative syntheses and interactions. The data is derived from the referenced literature and is not specific to this compound.
Polymerization Mechanisms of Indole-Thiophene Derivatives
The polymerization of indole and thiophene (B33073) to form copolymers is a field of significant interest due to the potential of these materials in conductive polymers and electrochromic devices. The mechanism of polymerization, particularly electropolymerization, has been the subject of detailed investigations.
The electrochemical copolymerization of indole (IN) and thiophene (Th) demonstrates that the properties of the resulting polymer can be tuned by controlling the monomer feed ratio. tandfonline.comresearchgate.nettandfonline.com Studies have shown that incorporating thiophene into a polyindole (PIN) structure significantly enhances the electrical conductivity of the resulting copolymer film. tandfonline.comresearchgate.net For example, the conductivity was increased by a factor of 60 when the feed ratio of indole to thiophene (nIN/nTh) was 1:10, and by a factor of 19 for a 1:1 ratio. tandfonline.comresearchgate.net This suggests that thiophene units facilitate better conjugation within the polymer backbone.
The general mechanism for the electropolymerization of indole and thiophene can be outlined as follows:
Oxidation: Monomers (indole and thiophene) are oxidized at the anode to form their respective radical cations.
Coupling: These radical cations couple with each other. In a copolymerization scenario, this can involve indole-indole, thiophene-thiophene, and indole-thiophene couplings.
Propagation: The resulting dimers and oligomers are further oxidized and continue to couple with other radical cations, leading to the growth of the polymer chain on the electrode surface.
The following table summarizes key findings from studies on the electropolymerization of indole and thiophene derivatives.
| Monomer System | Key Findings | Reference |
| Indole (IN) and Thiophene (Th) | Conductivity increased ~60 times for nIN/nTh = 1:10 and ~19 times for nIN/nTh = 1:1. | tandfonline.comresearchgate.nettandfonline.com |
| Indole (IN) and Thiophene (Th) | Copolymerization occurs on the electrode surface and in solution. | tandfonline.comtandfonline.com |
| Indole (IN) and Carbazole (Cz) | Oxidation potentials for In, Cz, and a mixture were 1.14 V, 1.24 V, and 1.16 V, respectively. | nih.gov |
| Indole | Polymerization involves coupling between the C2 and C3 positions. | researchgate.net |
This table highlights significant results from the investigation of polymerization mechanisms for indole-thiophene and related derivatives.
Computational Chemistry and Theoretical Investigations of 1 3 Thienyl Indole and Its Analogs
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of heterocyclic compounds like 1-(3-thienyl)indole and its derivatives. These computational approaches provide detailed insights that complement and help interpret experimental findings.
Molecular Geometry Optimization and Conformational Analysis
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound and its analogs, methods like DFT and ab initio are employed to optimize the molecular geometry, identifying the lowest energy conformation. mdpi.comnih.gov
| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |
|---|---|---|
| Inter-planar angle (Indole-Thiophene) | 34.39° | Not specified |
| Dihedral angle (NO2-Thiophene) | 5.09° | Not specified |
Electronic Structure Analysis (HOMO-LUMO Energy Levels, Molecular Orbitals, Dipole Moment)
The electronic properties of this compound and its analogs are of significant interest for applications in materials science. DFT calculations are widely used to determine key electronic parameters. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally indicates a more reactive molecule. For instance, in a study of thienyl-substituted chalcones, the HOMO-LUMO energy gap was computationally determined to understand their electronic properties. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Indeno[1,2-b]indole Analog (DF2) | Not specified | Not specified | Not specified | 21.98 acs.org |
| Indeno[1,2-b]indole Analog (DF5) | Not specified | Not specified | 1.82 acs.org | 16.32 acs.org |
| Sulfonamide Schiff base | Not specified | Not specified | 4.22 nih.gov | Not specified |
Spectroscopic Parameter Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. researchgate.netnih.govresearchgate.net
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for structural elucidation. mdpi.commdpi.comtubitak.gov.tr For example, in the characterization of new azines bearing indole (B1671886) moieties, 1H-NMR and 13C-NMR data were crucial. mdpi.com
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. DFT calculations can predict vibrational frequencies, which typically show good agreement with experimental IR spectra. mdpi.comliverpool.ac.uk For 3-(3-nitrothien-2-yl)indole, the calculated IR stretching frequencies using the B3LYP/6-311++G(d,p) level of theory were consistent with the experimental data. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com These calculations provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). nih.govresearchgate.net The calculated absorption maxima can be correlated with experimental spectra to understand the electronic structure and chromophoric systems. mdpi.comcore.ac.uk For instance, the introduction of thienyl groups into β-diketonato ligands was shown to cause a significant redshift in the UV-Vis absorption maximum. mdpi.com
| Spectroscopic Technique | Experimental Data (Example) | Calculated Data (Example) |
|---|---|---|
| IR (cm⁻¹) | 3442 (N-H stretch) core.ac.uk | Good agreement with experimental frequencies researchgate.net |
| UV-Vis (nm) | λmax = 432 core.ac.uk | Calculated λmax values often correlate well with experimental data mdpi.commdpi.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and intramolecular interactions within a molecule. It provides a localized picture of bonding and electron density distribution. wisc.edu
NBO analysis can reveal the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. iisc.ac.in This information is valuable for understanding the electronic structure and reactivity of molecules like this compound. For instance, in a study of a sulfonamide Schiff base, NBO analysis was used to investigate the movement of electrons within the molecule and its stability. nih.gov The analysis can identify key interactions, such as π→π* and n→π* transitions, which are also observed in UV-Vis spectra. nih.govresearchgate.net
Prediction of Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and donor-acceptor character, such as certain derivatives of this compound, are candidates for nonlinear optical (NLO) materials. researchgate.netsemanticscholar.org Computational chemistry plays a crucial role in predicting the NLO properties of these compounds. researchgate.networldscientific.comspiedigitallibrary.org
The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT methods. researchgate.net A larger β value indicates a stronger NLO response. Studies have shown that the introduction of strong electron-withdrawing or electron-donating groups can significantly enhance the NLO properties of indole derivatives. researchgate.net For example, a p-nitrophenyl ethenyl indole was found to have a much higher NLO response compared to the unsubstituted ethenyl indole. researchgate.net The HOMO-LUMO gap is also related to NLO properties, with smaller gaps often correlating with larger hyperpolarizabilities. mdpi.com
| Compound | β (x 10⁻³⁰ esu cm⁵) |
|---|---|
| p-nitrophenyl ethenyl indole | 115 researchgate.net |
| Ethenyl indole | 9 researchgate.net |
Proton Affinity and Basicity Characterization
The basicity of indole and its derivatives is an important aspect of their chemical reactivity. Unlike typical amines, the lone pair of electrons on the nitrogen atom in indole is involved in the aromatic system, making it a weak base. wikipedia.org However, protonation can occur, primarily at the C3 position. wikipedia.org
Computational methods can be used to calculate proton affinities and pKa values, providing a quantitative measure of basicity. beilstein-journals.org DFT calculations have been employed to determine the CH acidities of N-substituted pyrroles and indoles to rationalize their reactivity in deprotonation reactions. beilstein-journals.org These theoretical predictions can be correlated with experimental observations to understand the regioselectivity of reactions involving these heterocyclic systems.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org It is widely employed to understand how a ligand, such as an indole derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking studies on analogs of this compound have revealed diverse binding interactions that are crucial for their biological activity. The primary modes of interaction often involve a combination of hydrogen bonds, hydrophobic interactions, and pi-system interactions. For instance, in studies of indole-based derivatives targeting enzymes like α-amylase and β-glucuronidase, the indole nucleus and associated aromatic rings (like thiophene) play a central role. The pi-system of the ligand frequently engages with the pi-system of amino acid residues in the enzyme's active site through pi-pi and pi-cation interactions. mdpi.com
The N-H group of the indole ring is a key hydrogen bond donor, often forming critical connections with acceptor residues in the protein. acs.orgmdpi.com For example, in the case of indole-3-acetamide (B105759) derivatives targeting the α-amylase enzyme, the indole N-H group was observed forming a hydrogen bond with the residue Asp300. acs.org Similarly, studies on indole derivatives as ligands for the translocator protein (TSPO) suggest that the indole N-H is crucial for binding, as 1-methyl derivatives were found to be inactive. mdpi.com
Dimeric alkaloids containing indole or norsecurinine (B137659) moieties have also been studied for their binding to tubulin. These studies indicate that dimeric structures can form more stable complexes compared to their monomeric counterparts, suggesting that the spatial arrangement and multiple interaction points of larger molecules can enhance binding affinity. explorationpub.com The stability of complexes formed between ligands and target proteins is a key indicator of potential efficacy. Docking studies on indole-based thiadiazole derivatives against β-glucuronidase showed that the most active compounds formed complexes with the lowest binding energies, indicating higher stability. researchgate.net
Table 1: Examples of Ligand-Protein Interactions for Indole Analogs
| Compound Class | Target Protein | Key Interactions Observed | Reference(s) |
|---|---|---|---|
| Indole-oxadiazole-thiazolidinones | α-Amylase, α-Glucosidase | Pi-pi, Pi-cation, Hydrogen bonds | mdpi.com |
| Indole-3-acetamides | α-Amylase | Hydrogen bond (Indole NH-Asp300), Pi-pi stacking (Phenyl-Trp59) | acs.org |
| N-(indol-3-ylglyoxyl)benzylamides | α₁ Benzodiazepine (B76468) Receptor | Hydrogen bond (Indole NH), Lipophilic interactions | mdpi.com |
| Indole-based thiadiazoles | β-Glucuronidase | Hydrogen bonds, Hydrophobic interactions | researchgate.net |
| Dimeric Flueggenine Alkaloids | α-Tubulin | Hydrophobic interactions, Hydrogen bonds | explorationpub.com |
Detailed characterization of the active site is fundamental to understanding the mechanism of inhibition. For indole derivatives targeting α-amylase, docking simulations have identified a deep binding cavity where several key amino acid residues are located. The most active halide-containing indole-3-acetamide derivative was found to interact with Leu165, Ala198, His201, and Asp300 within the binding pocket. acs.org The presence of specific functional groups on the ligand, such as chloro or hydroxyl groups, can lead to different or stronger interactions within the active site, thereby modulating the inhibitory potential. mdpi.com
In studies of N-(indol-3-ylglyoxylyl) derivatives targeting the benzodiazepine receptor (BzR), a pharmacophore model was used to define the binding site, which includes hydrogen bond acceptors and donors, as well as several lipophilic pockets (L₁, L₂, L₃, and Lᵢ). mdpi.com The orientation of the indole scaffold and its substituents within these pockets determines the binding affinity and selectivity. For instance, the affinity of certain derivatives was found to be highly dependent on whether a nitro or chloro group at the 5-position of the indole could be accommodated within a specific lipophilic pocket. mdpi.comnih.gov
Similarly, for indole derivatives targeting the translocator protein (TSPO), a 3D structure of the protein complexed with a known ligand was used to build a docking model. This model highlighted the importance of a specific pocket (L1) in accommodating aryl substituents at the 2-position of the indole, with 2-naphthyl and 3-thienyl groups being investigated. nih.gov The results confirmed that ligand-receptor interactions within this pocket are crucial for high-affinity binding. nih.gov
Table 2: Interacting Residues in Target Active Sites for Indole Analogs
| Target Protein | Ligand Class | Key Active Site Residues | Reference(s) |
|---|---|---|---|
| α-Amylase | Indole-3-acetamides | Asp300, Trp59, Leu165, Ala198, His201 | acs.org |
| Benzodiazepine Receptor (BzR) | N-(indol-3-ylglyoxylyl) derivatives | Defined by lipophilic pockets (L₁, L₂, L₃) and H-bond sites | mdpi.com |
| β-Glucuronidase | Indole-based thiadiazoles | TYR508, ASN484, GLU418, SER557 | researchgate.net |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Amidoxime derivatives | L234, R231, G262 | nih.gov |
| α-Tubulin (Pironetin site) | Flueggenine I | Cys316 | explorationpub.com |
Ligand-Protein Binding Interactions and Modes
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net QSAR models are valuable for predicting the activity of novel compounds and for optimizing lead structures. nih.gov
For indole and thiophene-containing derivatives, 2D-QSAR models have been developed to predict their antioxidant activity. researchgate.netmdpi.com In one such study, a model was built for novel 1H-3-indolyl derivatives, which successfully recommended the most promising candidates for in vitro testing. researchgate.netmdpi.com These models often rely on a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, steric features, and lipophilicity. researchgate.net
In a QSAR study on thienopyrimidine analogs, which share structural similarities with thienyl-indoles, multiple linear regression (MLR) and partial least squares (PLS) regression methods were used. The resulting QSAR models for antibacterial activity against S. aureus and E. coli showed high correlation coefficients (r² > 0.87), indicating good predictive power. researchgate.net The analysis revealed that descriptors related to hydrogen count, hydrophilicity, and molecular surface area were significant contributors to the biological activity. researchgate.net Similarly, a QSAR study of isatin (B1672199) (1H-indole-2,3-dione) derivatives as potential anti-tumor necrosis factor-alpha agents also yielded a predictive model with a high squared correlation coefficient (R²=0.89). tjnpr.org
The development of a robust QSAR model involves several key steps: data set preparation, calculation of molecular descriptors, feature selection, model generation, and rigorous validation. mdpi.com Validation techniques like cross-validation (q²) and checking against an external test set are crucial to ensure the model is not overfitted and has real predictive capability for new, untested molecules. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. acs.org This allows for the assessment of the stability of the predicted binding pose and the ligand-protein complex as a whole. worldscientific.com
MD simulations have been applied to various indole analogs to validate docking results and understand their dynamic behavior. For instance, a 100 ns MD simulation was performed on a phenylhydrazono phenoxyquinoline derivative docked with α-amylase. The study analyzed the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm that the ligand remained stably bound within the active site throughout the simulation. acs.org
In another study on hydrazine-linked thiazole (B1198619) analogues as MAO-B inhibitors, MD simulations confirmed the stability of the complexes formed by the most promising compounds. worldscientific.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can highlight the persistence of key interactions, such as hydrogen bonds, over the simulation period. nih.govacs.org For example, comparative MD simulations of indoleamine 2,3-dioxygenase 1 (IDO1) with an inhibitor revealed that the inhibitor's high activity stems from its ability to induce conformational changes that disturb a ligand delivery tunnel and block the substrate channel. nih.gov The stability of crucial hydrogen bonds formed by the inhibitor was monitored throughout the simulation to understand its mechanism of action. nih.gov
Chemoinformatics and Rational Molecular Design Approaches
Chemoinformatics combines computational methods with chemical information to support drug discovery and design. nih.govmdpi.com It encompasses a range of techniques, from QSAR and molecular modeling to the development of chemical databases and prediction tools. These approaches are central to the rational design of new molecules with desired properties. researchgate.net
The design of novel 1H-3-indolyl derivatives has been guided by a "molecular association" approach, where known active pharmacophores, such as indole, thiophene (B33073), and pyrimidine (B1678525) rings, are strategically combined to create hybrid molecules with potentially enhanced activity. researchgate.netmdpi.com This rational design process is often followed by computational screening, such as docking and QSAR, to prioritize which of the newly designed compounds should be synthesized and tested. researchgate.netmdpi.comresearchgate.net
Chemoinformatic tools are also crucial for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which helps in the early identification of candidates with poor drug-like characteristics. For example, in silico studies of indole derivatives often include predictions of oral bioavailability and adherence to rules like Lipinski's rule of five. mdpi.com By integrating data from docking, QSAR, and MD simulations, a comprehensive, multi-faceted computational approach can be used to guide the entire discovery pipeline, from hit identification to lead optimization. nih.gov This rational, computer-aided approach has been shown to be significantly more efficient than traditional high-throughput screening in identifying potent lead compounds. nih.gov
Structure Activity Relationship Sar Studies for 1 3 Thienyl Indole Derivatives in Mechanistic Contexts
Influence of Substituent Position and Electronic Nature on Molecular Activity and Properties
The position and electronic characteristics of substituents on both the indole (B1671886) and thienyl rings of 1-(3-thienyl)indole derivatives play a pivotal role in determining their molecular activity. Studies have shown that the nature, number, and location of these substituents can significantly impact the biological efficacy of the compounds.
For instance, in a series of indole-3-acetamide (B105759) derivatives, the introduction of substituents on the phenyl ring led to varied inhibitory activity against α-amylase. An unsubstituted phenyl ring demonstrated moderate inhibition. acs.org The addition of a methyl group at the para position slightly reduced activity, while dimethyl substitutions at different positions resulted in variable inhibitory effects. acs.org Specifically, compounds with dimethyl substitutions were generally more active than those with a single methyl group or no substitution. acs.org Halogen substitution also showed a strong dependence on position and electronic nature. A para-fluoro substituted compound was found to be the most potent antioxidant, with activity decreasing as the size of the halogen atom increased and its inductive effect decreased. acs.org In the context of α-amylase inhibition, a para-chloro substitution resulted in the second most active compound in the series. acs.org
The electronic nature of substituents, whether electron-donating or electron-withdrawing, is a crucial factor. In a study of pyrazoline derivatives, compounds with electron-donating groups on the phenyl ring exhibited better urease inhibitory activity than those with electron-withdrawing groups. acs.org Similarly, for thiochroman-4-one (B147511) derivatives, electron-withdrawing groups at the 6th position enhanced anti-fungal activity. rsc.org The presence of a methoxy (B1213986) group, an electron-donating group, on an indole derivative displayed better activity than methyl-substituted compounds in one study. acs.org
Furthermore, the position of fusion between the thiophene (B33073) and indole rings can influence activity. Thienoindoles can exist in four different isomeric forms depending on the fusion pattern, each potentially exhibiting different biological profiles. rsc.orgnih.gov The yield of synthesized thieno[2,3-b]indole derivatives was also found to be dependent on the position of functional groups on the indole ring. rsc.org
These findings underscore the importance of carefully considering the placement and electronic properties of substituents when designing new this compound-based compounds with desired biological activities.
Table 1: Effect of Phenyl Ring Substituents on α-Amylase Inhibitory Activity of Indole-3-acetamide Derivatives. acs.org
| Compound | Substituent(s) | IC50 (μM) |
| 1 | Unsubstituted | 2.6 ± 0.09 |
| 2 | p-Methyl | 2.84 ± 0.1 |
| 3 | m,p-Dimethyl | 2.52 ± 0.06 |
| 4 | o,m-Dimethyl | 2.68 ± 0.08 |
| 5 | p,p-Dimethyl | 2.38 ± 0.1 |
| 8 | p-Methoxy | 2.15 ± 0.1 |
| 9 | p,p-Dimethoxy | 2.42 ± 0.07 |
| 15 | p-Fluoro | 1.09 ± 0.11 |
| 20 | p-Iodo | 2.14 ± 0.08 |
| 21 | p-Chloro | 1.76 ± 0.2 |
| Acarbose (B1664774) (Standard) | - | 0.92 ± 0.4 |
Role of Molecular Shape, Stereochemistry, and Conformational Flexibility on Binding Interactions
The three-dimensional arrangement of a molecule, including its shape, stereochemistry, and conformational flexibility, is a critical determinant of its ability to interact with biological targets. For this compound derivatives, these factors significantly influence their binding affinity and subsequent biological activity.
Stereochemistry, the spatial arrangement of atoms, is another key factor. In a series of thiochroman (B1618051) derivatives, variations in the stereochemistry of the P2 ligand were shown to affect binding and activity against HIV-1 protease. rsc.org Similarly, for certain indole-based HIV-1 attachment inhibitors, the presence of a methyl group in a specific configuration ((R)-Me) at the piperazine (B1678402) 2-position was critical for potent inhibitory activity, with its removal leading to a significant decrease in potency. nih.gov
Conformational flexibility allows a molecule to adopt different shapes, which can be essential for fitting into a binding site. The flexibility of a side chain can strongly affect the binding of indole derivatives to proteins. nih.gov For instance, the reduced flexibility of the side chain in indole-3-acrylic acid, due to a double bond, might hinder optimal interactions with its target. nih.gov Conversely, excessive flexibility can be detrimental if the molecule does not adopt the correct conformation for binding. Bisindolyl maleimides, for example, are more flexible than their cyclized indolocarbazole counterparts, which can contribute to their drug-like properties. mdpi.com
Relationship between Intrinsic Solubility/Lipophilicity and Observed Activity Profiles
The intrinsic solubility and lipophilicity of this compound derivatives are fundamental physicochemical properties that significantly influence their observed biological activity profiles. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their ability to reach and interact with their biological targets.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes a compound's affinity for a lipid environment. A certain degree of lipophilicity is often required for a molecule to cross cell membranes and reach its site of action. For instance, in a series of anti-HCV indole derivatives, the presence of a lipophilic isopropyl group was found to be crucial for activity. nih.gov However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. acs.org This is highlighted by a series of 1H-indole-2-carboxamides where high lipophilicity was associated with low kinetic solubility and high microsomal clearance, with most compounds having a low lipophilic ligand efficiency (LLE). acs.org
Solubility in aqueous media is essential for the administration and absorption of a drug. Poor solubility can limit the bioavailability of a compound, regardless of its intrinsic activity. In some cases, modifications aimed at increasing potency can inadvertently decrease solubility. For example, the addition of a trifluoromethyl group to a sulfonamide in one series of indole derivatives led to increased solubility, albeit with a decrease in potency. acs.org Conversely, in another study, an N-benzoyl indole derivative with high anti-HCV activity exhibited low solubility, potentially due to the benzene (B151609) carbonyl group. nih.gov
The interplay between solubility, lipophilicity, and activity is complex and often requires a delicate balance. The introduction of polar functional groups can enhance solubility and hydrogen bonding capacity, which can be beneficial for activity. researchgate.net For example, the presence of a carboxyl group in indole-3-carboxylic acids allows for hydrogen bonding with target proteins, and the length and flexibility of the side chain containing this group strongly affect binding. nih.gov
In silico tools and experimental methods are often employed to predict and measure these properties to guide the optimization of lead compounds. The goal is to achieve a profile where the compound is sufficiently soluble and lipophilic to reach its target in effective concentrations without exhibiting undesirable ADME properties.
Table 2: Physicochemical Properties and Activity of Selected Indole Derivatives. nih.govacs.org
| Compound | Key Structural Feature | Activity | Solubility/Lipophilicity Observation |
| 1H-indole-2-carboxamide series | Various substituents | Anti-Trypanosoma cruzi activity | High lipophilicity correlated with low solubility and high clearance. acs.org |
| Sulfonamide-modified indole | Trifluoromethyl group | Increased solubility, decreased potency. acs.org | Trifluoromethyl group improved solubility profile. acs.org |
| N-benzoyl indole | Benzene carbonyl group | High anti-HCV activity | Low solubility attributed to the carbonyl group. nih.gov |
| 6-isopropyl indole | Isopropyl group | Good anti-HCV activity | Lipophilic group considered crucial for activity. nih.gov |
Correlation of Electronic Properties (e.g., HOMO-LUMO Energy) with Reactivity and Functional Outcomes
The electronic properties of this compound derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are intrinsically linked to their chemical reactivity and, consequently, their functional outcomes. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's stability and reactivity.
A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. nih.gov This increased reactivity can be advantageous for biological activity, as it may facilitate interactions with biological targets. For instance, in a study of thiophene sulfonamide derivatives, a lower HOMO-LUMO energy gap was associated with a higher nonlinear optical (NLO) response, indicating greater electronic delocalization and potential for interaction. mdpi.com
The distribution of the HOMO and LUMO orbitals within the molecule can also provide insights into its reactive sites. The HOMO is typically associated with electron-donating ability (nucleophilicity), while the LUMO is associated with electron-accepting ability (electrophilicity). mdpi.com In many donor-π-acceptor systems, the HOMO is localized on the electron-donating part of the molecule, and the LUMO is localized on the electron-accepting part. acs.org This separation of charge upon excitation can be crucial for various applications, including organic electronics. acs.org
For example, in a series of N,S,Se-heteroacenes, the HOMO energy levels were found to be suitable for use as hole-transporting materials in organic electronic devices, as they matched well with the valence band of perovskite materials. nih.gov The LUMO levels were also appropriately positioned to act as electron-blocking layers. nih.gov
In essence, the electronic properties of this compound derivatives provide a theoretical framework for understanding their reactivity and for predicting how structural modifications will impact their biological and material science applications.
Table 3: Calculated Electronic Properties of Thiophene Sulfonamide Derivatives. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1 | -6.81 | -2.16 | 4.65 |
| 2 | -6.93 | -2.57 | 4.36 |
| 3 | -6.94 | -2.63 | 4.31 |
| 4 | -6.83 | -2.61 | 4.22 |
| 5 | -6.59 | -2.54 | 4.05 |
| 6 | -6.40 | -2.61 | 3.79 |
| 7 | -6.11 | -2.67 | 3.44 |
| 8 | -6.51 | -2.48 | 4.03 |
| 9 | -6.67 | -2.53 | 4.14 |
| 10 | -6.74 | -2.57 | 4.17 |
| 11 | -6.78 | -2.62 | 4.16 |
Mechanistic Insights Derived from SAR Analysis (e.g., Enzyme Inhibition Profiles)
Structure-activity relationship (SAR) analysis is a powerful tool for elucidating the mechanisms by which this compound derivatives exert their biological effects, particularly in the context of enzyme inhibition. By systematically altering the chemical structure and observing the impact on inhibitory potency, researchers can infer key binding interactions and identify the pharmacophore responsible for activity.
For example, in the study of indole-3-acetamide derivatives as α-amylase inhibitors, SAR analysis revealed that the NH group of the indole moiety forms a crucial hydrogen bond with the Asp300 residue in the enzyme's active site. acs.org Furthermore, the phenyl ring was found to engage in π-π stacking interactions with the Trp59 residue. acs.org The presence of specific substituents, such as a para-fluoro group, led to the most potent inhibition, suggesting that this group optimizes the electronic and steric interactions within the binding pocket. acs.org Molecular docking simulations further supported these findings, showing that the most active compounds fit deeply into the binding cavity and form multiple interactions with key residues. acs.org
Similarly, SAR studies on thiochroman-4-one derivatives as inhibitors of HIV-1 protease demonstrated that sulfone derivatives were significantly more potent than their sulfide (B99878) counterparts. rsc.org This was attributed to improved hydrogen bonding interactions with the protease active site. X-ray crystallography of a potent inhibitor revealed critical interactions with Asp29 and Asp30 residues, highlighting the importance of these specific contacts for high-potency inhibition. rsc.org
In the case of indoleamine 2,3-dioxygenase (IDO1) inhibitors, SAR studies on brassinin (B1667508) derivatives indicated that the sulfur atom of the dithiocarbamate (B8719985) group is the most likely site for binding to the heme iron in the enzyme's active site. nih.gov This was supported by molecular electrostatic potential maps, which showed the highest electron density on the sulfur atom. nih.gov
Applications in Materials Science and Engineering
Organic Electronic Materials
Organic π-conjugated molecules built from aromatic and heteroaromatic units like thiophene (B33073) and indole (B1671886) are crucial structural elements in the development of photoactive and electroactive materials. nih.gov These compounds are attractive as p-type semiconductors, exhibiting good charge-carrier mobility and enhanced environmental stability due to their low-lying highest occupied molecular orbital (HOMO) energy levels. nih.gov The inherent properties of the indole-thiophene backbone make it a key component in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. nih.gov
The indole-thiophene scaffold, particularly the thieno[3,2-b]indole core, has proven to be an excellent building block for creating efficient hole-transporting materials (HTMs) used in perovskite solar cells (PSCs). rsc.orgresearchgate.net HTMs play a critical role in extracting and transporting positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode, while simultaneously blocking electrons, which is essential for high-performance photovoltaic devices. nih.gov The ideal HTM should have high hole mobility, suitable energy levels to align with the perovskite's valence band, and good stability. nih.gov
Researchers have designed and synthesized several HTMs based on thieno[3,2-b]indole cores. For instance, a series of dopant-free, star-shaped D-π-A (Donor-π-Acceptor) HTMs named SGT-460, SGT-461, and SGT-462 were developed. researchgate.net These molecules use a triazatruxene core as the donor, a thieno[3,2-b]indole unit as the π-bridge, and various end-capped acceptor units. researchgate.net The strategic combination of these components allows for precise tuning of the material's electrochemical and photophysical properties. researchgate.net Another study presented four new HTMs, M107–M110, also based on thieno[3,2-b]indole cores, which demonstrated excellent performance in PSCs, with one device achieving a power conversion efficiency (PCE) of 18.14% and a photovoltage exceeding 1.11 V. rsc.org
Similarly, complex N,S,Se-heteroacenes incorporating the thieno[3,2-b]indole moiety have been synthesized and evaluated as HTMs. acs.org These materials exhibit high optical band gaps (2.82–3.23 eV) and HOMO levels between -5.2 and -5.6 eV, making them suitable for hole transport layers. nih.govacs.org Hole mobility in thin films of these compounds was measured in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.govacs.org
Table 1: Performance of Thieno[3,2-b]indole-Based Hole-Transporting Materials in Perovskite Solar Cells
| HTM | Core Structure | PCE (%) | Photovoltage (V) | Ref |
|---|---|---|---|---|
| M109 | Thieno[3,2-b]indole | 18.14% | >1.11 | rsc.org |
| SGT-462 | Triazatruxene-Thieno[3,2-b]indole | 20.10% | 1.07 | researchgate.net |
| BSTI Derivative | Benzo[b]selenopheno[2′,3′:4,5]thieno[3,2-b]indole | N/A (Hole Mobility: 10⁻⁵ cm²·V⁻¹·s⁻¹) | N/A | acs.org |
The indole-thiophene framework is integral to the design of photoactive and electroactive components for various electronic devices. nih.govmdpi.com These materials undergo reversible changes in their optical properties upon electrochemical oxidation and reduction, a property known as electrochromism. mdpi.com This makes them suitable for applications like smart windows, optical displays, and rearview mirrors. mdpi.com
Polycarbazole, polythiophene, and polyindole are among the most commonly used conjugated polymers for these applications due to their high hole-transporting mobility and robust photoactive and electroactive performances. mdpi.com By combining indole and thiophene units, researchers can create copolymers with tailored properties. For example, copolymers of 3,6-di(2-thienyl)carbazole and thiophene derivatives have been synthesized electrochemically. mdpi.com These copolymers exhibit distinct color changes at different applied voltages; for instance, a P(DTC-co-BTP) electrode transitions from light yellow to yellowish-green, gray, and dark gray as the voltage increases from 0.0 V to 1.2 V. mdpi.com
The development of high-molecular-weight electroactive polymer additives demonstrates another application. A naphthalene (B1677914) diimide (NDI)-based polymer, P(NDI2OD-T2), has been used as an additive to enhance both the efficiency and mechanical robustness of polymer solar cells. nih.gov While not a direct indole derivative, this research highlights the strategy of using complex heteroaromatic polymers to improve device performance, a principle that is readily applicable to indole-thiophene systems. nih.gov
The fabrication of extended π-conjugated systems is fundamental to the field of organic electronics. researchgate.net These systems, composed of alternating single and multiple bonds, create a delocalized network of π-orbitals along the polymer backbone, leading to desirable electronic and optical properties. researchgate.net The indole-thiophene motif is a powerful building block for these systems. nih.govuminho.pt
One approach involves the synthesis of bis-(indolyl)methanes containing thienyl or bithienyl bridges. uminho.pt These molecules are synthesized by reacting indole with formyl-thiophene derivatives. uminho.pt The replacement of a simple aryl moiety with a heteroaromatic π-conjugated thiophene system allows for the modulation of photophysical properties. uminho.pt Such compounds have been investigated as colorimetric sensors for anions. uminho.pt
The design of conjugated polymers often involves combining donor and acceptor units to control the electronic band gap and molecular orbital energy levels. researchgate.net Thiophene is a well-known electron-rich unit, while indole's electronic character can be modulated. Fused thieno[3,2-b]indole systems act as effective electron-donating blocks in light-harvesting materials. nih.gov The synthesis of these complex molecules often relies on transition-metal-free methods, such as combining the Fiesselmann thiophene synthesis and the Fischer indole synthesis. nih.gov
Donor-Acceptor (D-π-A) chromophores are a class of organic molecules designed to have strong intramolecular charge transfer (ICT) characteristics. They consist of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. mdpi.comresearchgate.net This architecture is crucial for applications in nonlinear optics (NLO) and as sensitizers in dye-sensitized solar cells (DSSCs). sciforum.net
The indole-thiophene scaffold is frequently used in D-π-A systems. For example, chromophores have been synthesized using a 1,3-dithiole moiety as the donor and a thiophene ring as part of the π-spacer. researchgate.netrsc.org In other designs, thieno[3,2,b]thiophene has been used as a donor unit, connected via a butadiene linker to various acceptor groups. mdpi.com The synthesis of these molecules typically involves key reactions like Knoevenagel condensation. mdpi.comresearchgate.net
The photophysical properties of these chromophores are highly dependent on their structure and the surrounding solvent polarity. A study on thienylpyridazine derivatives, where the pyridazine (B1198779) ring acts as both a π-bridge and an acceptor, showed that functionalizing it with different groups (like indole) significantly affects the optical properties. sciforum.net Similarly, a series of dopant-free HTMs for perovskite solar cells were designed with a D-π-A structure, incorporating a thieno[3,2-b]indole π-bridge between a triazatruxene donor core and different acceptor end-caps. researchgate.net These molecules exhibit absorption maxima that can be tuned across the visible spectrum. researchgate.net
Table 2: Photophysical Properties of Selected Donor-π-Acceptor Chromophores
| Chromophore Structure | Donor (D) | π-Bridge | Acceptor (A) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Ref |
|---|---|---|---|---|---|---|
| Thienylpyridazine Derivative | Thiophene | Pyridazine | Indole | - | - | sciforum.net |
| SGT-460 | Triazatruxene | Thieno[3,2-b]indole | 3-ethylthiazolidine-2,4-dione | 499 (in THF) | 682 (in THF) | researchgate.net |
| SGT-461 | Triazatruxene | Thieno[3,2-b]indole | 3-(dicyanomethylidene)indan-1-one | 536 (in THF) | 694 (in THF) | researchgate.net |
| SGT-462 | Triazatruxene | Thieno[3,2-b]indole | Malononitrile | 506 (in THF) | 674 (in THF) | researchgate.net |
Fabrication of π-Conjugated Systems for Organic Electronics
Conjugated Polymers and Oligomers Based on Indole-Thiophene Scaffolds
Conjugated polymers based on indole and thiophene combine the advantageous properties of both parent homopolymers, polyindole and polythiophene. This combination can lead to materials with low oxidation potentials, high conductivity, and improved stability, making them promising for a range of electronic applications. researchgate.nettubitak.gov.tr
The synthesis of poly(thiophene-indole) derivatives can be achieved through several methods, including chemical and electrochemical polymerization. researchgate.netekb.eg To improve the properties of polyindole (PIn), which can suffer from degradation during redox cycling, electrochemical copolymerization with thiophene has been explored. tubitak.gov.tr These copolymer materials can offer enhanced electrochemical activity and stability. tubitak.gov.tr
One synthetic strategy involves the Stille cross-coupling reaction to create a 5,2-Thiophenylindole (5,2 In–Th) comonomer. researchgate.net This approach aims to produce a highly conjugated comonomer with a lower oxidation potential compared to the individual monomers. researchgate.net The resulting copolymer was found to exhibit properties of both polyindole and polythiophene. researchgate.net Characterization of these polymers relies on a suite of spectroscopic techniques, including FTIR, ¹H-NMR, and UV-Visible spectroscopy, to confirm their structure and composition. researchgate.netekb.eg
Another example is the synthesis of Poly [2 -amino -4(1 -benzyl -1H -indol - 3 -yl) thiophene - 3 - carbonitrile)] (PABITC), which was prepared using ammonium (B1175870) persulfate (APS) as an oxidizing agent. ekb.eg The chemical structure of this poly(indole/thiophene) fused ring derivative was confirmed using FTIR and NMR spectroscopy. ekb.eg Such polymers have been investigated for applications beyond electronics, for instance, as corrosion inhibitors. ekb.eg
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the chemical compound 1-(3-Thienyl)indole focusing on the specific topics outlined.
The provided structure for the article requires in-depth research findings on:
Investigation of Optoelectronic Properties in Polymeric Systems
Molecular Materials for Sensing and Functional Devices
The available literature predominantly focuses on structurally related but distinct isomers, such as:
Fused thienoindoles (e.g., thieno[3,2-b]indole or thieno[2,3-b]indole), which are widely studied for their applications in organic electronics. nih.govresearchgate.netacs.orgacs.org
C-substituted thienylindoles (e.g., 3-(thienyl)indole or 5-(thienyl)indole), where the thiophene ring is attached to a carbon atom of the indole structure rather than the nitrogen atom. These have been investigated for applications like colorimetric sensors. core.ac.ukuminho.pt
As the instructions strictly require focusing solely on "this compound" and not introducing information outside this scope, it is not possible to provide a scientifically accurate and thorough article based on the requested outline. The specific research findings, data tables, and detailed discussions necessary to populate the sections on polymeric systems, OPVs, OFETs, and sensing applications for this particular compound are not present in the available search results.
Biological Activity and Mechanistic Studies in Vitro
In Vitro Biological Target Interaction Studies
The direct interaction of thienyl-indole derivatives with specific biological macromolecules, such as enzymes and viral proteins, forms the basis of their pharmacological effects. These interactions are quantified through various biophysical and biochemical assays.
Derivatives of the indole (B1671886) scaffold have been extensively evaluated for their ability to inhibit a range of enzymes implicated in various diseases.
α-Amylase: This enzyme is a key target in the management of type 2 diabetes. Certain indole derivatives have shown potent inhibitory activity against α-amylase. For instance, a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives displayed good to moderate inhibition, with IC₅₀ values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM, which are comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.92 ± 0.4 μM). acs.org Similarly, hybrid scaffolds based on hydrazinyl thiazole (B1198619) substituted coumarin, which can be structurally related to thienyl-indoles, also showed significant α-amylase inhibition with IC₅₀ values in the low micromolar range. researchgate.net Another study on triazinoindole-based-thiadiazole derivatives reported IC₅₀ values against α-amylase ranging from 0.70 ± 0.01 to 30.80 ± 0.80 μM. dntb.gov.ua
Elastase: Human leukocyte elastase (HLE) is a serine protease involved in inflammatory diseases. Indole-3-carbinol (I3C) was first identified as an inhibitor of serine protease elastase. mdpi.com More specifically, Tenidap, a compound containing a thienylcarbonyl-indole core (5-chloro-2,3-dihydro-2-oxo-3-(2-thienylcarbonyl)-indole-1-carboxamide), has been shown to inhibit the release of elastase from neutrophils. google.com Other related heterocyclic systems, such as thieno[2,3-d] dntb.gov.uaresearchgate.netoxazin-4-ones, also exhibit inhibitory activity against HLE in the micromolar range. researchgate.net Studies on indole(phenyl)triazole bi-heterocycles have identified compounds with potent elastase inhibition, with the most active showing an IC₅₀ value of 0.41 ± 0.01 µM. researchgate.net
Tyrosinase: As a key enzyme in melanin (B1238610) synthesis, tyrosinase is a target for treating hyperpigmentation disorders. Indole-thiourea derivatives have been developed as potent tyrosinase inhibitors. mdpi.com One such derivative, compound 4b, exhibited an IC₅₀ of 5.9 ± 2.47 μM, outperforming the standard inhibitor kojic acid (IC₅₀ = 16.4 ± 3.53 μM). mdpi.com Kinetic studies revealed a competitive inhibition mechanism for this class of compounds. mdpi.com The structural similarity between natural indole intermediates and these synthetic derivatives provides a basis for their ability to disrupt substrate recognition at the enzyme's active site. mdpi.com
DNA Gyrase B: This bacterial enzyme is a validated target for antibiotics. Thiazole and indole-based compounds have been explored as novel DNA gyrase B (GyrB) inhibitors. nih.gov For example, 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles have been identified as novel DNA gyrase inhibitors that target the ATP-binding site. nih.gov Indole-based Mannich base derivatives have also shown good binding affinity to Staphylococcus aureus DNA gyrase B in docking studies. researchgate.net Furthermore, pyrazole (B372694) derivatives incorporating a thiophene (B33073) ring have demonstrated activity as dual inhibitors of DNA gyrase and DHFR, with IC₅₀ values for DNA gyrase inhibition ranging from 12.27 to 31.64 μM. acs.org
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. Indole derivatives have been shown to suppress CDK2 activity. bsu.edu.egnih.gov Specifically, pyrazole–indole hybrids have been investigated, with compounds 7a and 7b showing excellent anticancer activity, which was partly attributed to CDK2 inhibition. acs.org Molecular docking studies confirmed that these hybrids could fit well into the active pocket of the CDK2 enzyme. acs.org A series of pyridine (B92270) derivatives featuring thienyl and naphthyl moieties also proved to be potent CDK2 inhibitors, with IC₅₀ values as low as 0.24 µM. nih.gov
Table 1: In Vitro Enzyme Inhibition by Thienyl-Indole Analogs and Related Derivatives
| Enzyme Target | Compound Class | Key Findings | IC₅₀ Values | Reference(s) |
|---|---|---|---|---|
| α-Amylase | Indole-3-acetamides | Good to moderate inhibition | 1.09 - 2.84 µM | acs.org |
| Elastase | Thienylcarbonyl-indole (Tenidap) | Inhibition of elastase release | Not specified | google.com |
| Elastase | Indole(phenyl)triazoles | Potent competitive inhibition | 0.41 µM (most potent) | researchgate.net |
| Tyrosinase | Indole-thiourea derivatives | Competitive inhibition, outperforming kojic acid | 5.9 µM (compound 4b) | mdpi.com |
| DNA Gyrase B | Pyrazole-thiophene derivatives | Dual DNA gyrase and DHFR inhibition | 12.27 - 31.64 µM | acs.org |
| CDK2 | Pyridine-thiophene derivatives | Potent inhibition | 0.24 - 0.93 µM | nih.gov |
| CDK2 | Pyrazole-indole hybrids | Strong anticancer activity linked to CDK2 inhibition | Not specified | acs.org |
The fusion of HIV-1 with host cells is mediated by the viral envelope glycoprotein (B1211001) 41 (gp41). nih.govmdpi.com A critical step in this process is the formation of a six-helix bundle, which involves a hydrophobic pocket on the N-heptad repeat (NHR) region. Small molecules that bind to this pocket can inhibit the fusion process. nih.govnih.gov
A series of indole-containing compounds has been identified as potent HIV-1 fusion inhibitors by targeting this gp41 hydrophobic pocket. nih.govnih.govnih.gov Structure-activity relationship studies have demonstrated a strong correlation between the experimental binding affinities of these compounds for the hydrophobic pocket and their fusion inhibitory activity. nih.gov The most active compounds exhibit binding affinities (Kᵢ) in the low micromolar range (1-2 µM) and inhibit cell-cell fusion and viral replication at submicromolar concentrations (EC₅₀ ≈ 0.2-0.9 µM). nih.govnih.gov Molecular docking studies have established a common binding mode for these indole inhibitors, showing they are flexible enough to conform to the contours of the pocket. nih.gov The optimization of the indole scaffold has led to the development of potent, low molecular weight fusion inhibitors, demonstrating that the gp41 hydrophobic pocket is a valid target for such molecules. nih.govnih.gov
Table 2: Binding and Activity of Indole-Based HIV-1 Fusion Inhibitors
| Compound Series | Target | Binding Affinity (Kᵢ) | Biological Activity (EC₅₀) | Mechanism | Reference(s) |
|---|---|---|---|---|---|
| Indole derivatives | gp41 Hydrophobic Pocket | ~1-2 µM | Cell-cell fusion: 0.5-1.0 µM | Disruption of 6-helix bundle formation | nih.gov |
| Optimized Indole derivative (6j) | gp41 Hydrophobic Pocket | 0.6 µM | Cell-cell fusion & live virus: ~0.2 µM | Inhibition of HIV-1 fusion | nih.gov |
Enzyme Inhibition Studies (e.g., α-Amylase, Elastase, Tyrosinase, DNA Gyrase B, CDK2)
Cellular Mechanistic Investigations (In Vitro)
Beyond direct target interaction, understanding the downstream cellular consequences is vital. Thienyl-indole derivatives have been shown to perturb fundamental cellular processes, including cell cycle progression, apoptosis, and microtubule dynamics, which are central to their anticancer effects.
A common mechanism for anticancer agents is the disruption of the normal cell cycle, leading to arrest at specific checkpoints and preventing cell proliferation. Numerous indole derivatives have been shown to induce cell cycle arrest. nih.gov For example, furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives were found to cause G2/M phase cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells. rsc.org Similarly, certain pyrazole–indole hybrids induced cell cycle arrest in HepG2 cells. acs.org Indole-3-carbinol (I3C) and its derivatives are known to induce G1 phase arrest by downregulating the expression of cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6, and upregulating CDK inhibitors such as p21 and p27. mdpi.comnih.gov A series of dntb.gov.uaresearchgate.netthiazolo[4,5-e]isoindoles, structurally related to thienyl-indoles, also demonstrated the ability to cause cell cycle arrest at the G2/M phase in HeLa cells. researchgate.net
Inducing programmed cell death, or apoptosis, is a desired outcome for anticancer therapies. Thienyl-indole analogs and related compounds have consistently demonstrated the ability to trigger apoptosis in cancer cells. researchgate.netacs.orgrsc.org The mechanisms often involve the intrinsic mitochondrial pathway. For instance, the active derivative of dntb.gov.uaresearchgate.netthiazolo[4,5-e]isoindoles was found to induce apoptosis in HeLa cells through the mitochondrial pathway. researchgate.net This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the release of mitochondrial cytochrome C and the subsequent activation of executioner caspases, such as caspase-3 and caspase-9. nih.gov New indole-based tyrphostin derivatives have also been shown to induce apoptosis through the activation of caspase-3/7. nih.govresearchgate.net The induction of apoptosis by these compounds can be dose-dependent and can occur in both p53-proficient and p53-defective cell lines, indicating a broad mechanism of action. nih.govacs.org
Microtubules are dynamic cytoskeletal polymers essential for cell division, and they represent a well-established target for anticancer drugs. Several indole-based compounds act as microtubule-destabilizing agents by inhibiting tubulin polymerization. acs.orgresearchgate.net Furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives were identified as potent microtubule-destabilizing agents, with molecular docking suggesting they bind at the colchicine (B1669291) site on tubulin. rsc.org This binding prevents the assembly of microtubules, which disrupts the formation of the mitotic spindle, leading to mitotic arrest (typically at the G2/M phase) and subsequent apoptosis. rsc.orgmdpi.com A 2-(3-thienyl) substituted quinazoline (B50416) derivative also showed potent antiproliferative activity by moderately inhibiting tubulin polymerization. nih.gov This mechanism of action is shared by several successful clinical agents and highlights the potential of thienyl-indole scaffolds as a source of new antimitotic drugs. researchgate.net
Microtubule Destabilization Mechanisms
Antimicrobial and Antifungal Mechanistic Insights (In Vitro)
The mechanisms through which indole derivatives exert antimicrobial and antifungal effects are multifaceted. Studies on compounds structurally related to 1-(3-thienyl)indole suggest several key modes of action.
A primary mechanism involves the disruption of the microbial cell membrane, which leads to the inhibition of essential cellular functions and pathways, including protein synthesis and DNA replication. Further investigations into novel N′-phenylhydrazide derivatives revealed that their antifungal action includes the generation of free radicals and reactive oxygen species, causing significant damage to the mycelial morphology of the fungus. nih.gov Indole-acrylonitrile derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. mdpi.com One derivative, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, was particularly effective against C. albicans with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. mdpi.com Similarly, indole-triazole derivatives have shown a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against various microorganisms. researchgate.net
| Compound Class | Observed Mechanism of Action | Targeted Processes/Structures | Reference |
|---|---|---|---|
| Indole Derivatives (General) | Disruption of membrane integrity; Inhibition of essential processes | Cell membrane, Protein synthesis, DNA replication | |
| N′-Phenylhydrazides | Generation of free radicals and reactive oxygen species | Mycelium morphology | nih.gov |
| Indole-Acrylonitriles | Broad-spectrum antimicrobial and antifungal activity | General cell viability | mdpi.com |
| Indole-Triazoles | Broad-spectrum antimicrobial and antifungal activity | General cell viability | researchgate.net |
Antileishmanial Activity Mechanisms (In Vitro)
Derivatives containing indole, thiophene, and thiadiazole scaffolds have shown significant promise as antileishmanial agents, primarily by targeting enzymes crucial for the parasite's survival.
One of the proposed mechanisms for thiadiazole derivatives is their ability to bind to the sulphydryl groups of enzymes or proteins within the parasite. researchgate.net More specific studies have identified key enzymatic targets. For example, certain 5-nitroheteroaryl-1,3,4-thiadiazole compounds have been shown to inhibit Leishmania topoisomerases I and II. This inhibition disrupts the enzymes' DNA-relaxing activities, which is a critical function for the parasite's replication and survival. researchgate.net
Another vital target is trypanothione (B104310) reductase (TR), an enzyme essential for the parasite's defense against oxidative stress and absent in humans. mdpi.com Novel 3-amino-1-arylpropan-1-one derivatives, which are structurally related to the core scaffolds of interest, were identified as potent inhibitors of Leishmania infantum TR (LiTR). These compounds bind to a unique site at the entrance of the NADPH binding cavity, leading to a dose-dependent anti-proliferative effect on L. infantum promastigotes. mdpi.com
| Compound Class / Derivative | Enzyme Target | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Thiadiazole derivatives | Parasite enzymes/proteins | Affinity for attaching to sulphydryl groups | researchgate.net |
| 5-Nitroheteroaryl-1,3,4-thiadiazoles | Topoisomerase I and II | Disruption of DNA-relaxing activities | researchgate.net |
| 3-Amino-1-arylpropan-1-one derivatives | Trypanothione Reductase (TR) | Binding to the NADPH binding cavity | mdpi.com |
Antioxidant Mechanistic Studies (In Vitro)
The antioxidant potential of indole and thiophene-containing compounds is a significant area of research. The primary mechanism underlying this activity is the scavenging of free radicals. This capacity is typically evaluated using in vitro assays such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging tests. acs.org
Studies on a series of novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives demonstrated their potential as inhibitors of reactive oxygen species (ROS). semanticscholar.org The antioxidant efficiency of these derivatives was quantified by their IC50 values, which represents the concentration required to scavenge 50% of the radicals. In ABTS assays, one promising candidate exhibited an IC50 value of 28.23 µg/mL, which was more potent than the standard antioxidant, ascorbic acid (IC50 = 30.03 µg/mL). semanticscholar.org The potent activity of this compound was attributed to its structural features, including the presence of an ethoxy group which enhanced its antioxidant capacity. semanticscholar.org The general findings suggest that indole-based heterocycles are effective at scavenging reactive oxygen species. acs.orgsemanticscholar.org
| Compound/Derivative | Assay | IC50 Value (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 3-(4-(Thiophen-2-yl)-...)-1H-indole derivative (Candidate 10) | ABTS | 28.23 | 30.03 | semanticscholar.org |
| Indole-3-acetamides (General Range) | ABTS | 0.35 - 2.19 (µM) | Not directly compared | acs.org |
| Indole-3-acetamides (General Range) | DPPH | 0.81 - 2.75 (µM) | Not directly compared | acs.org |
Q & A
Q. What are the optimal synthetic routes for 1-(3-Thienyl)indole, and how are intermediates characterized?
The synthesis of this compound typically involves coupling reactions between indole and thiophene derivatives. A common approach uses Suzuki-Miyaura cross-coupling, where a boronic acid-functionalized thiophene reacts with a halogenated indole precursor. For example, indole derivatives with bromine at the 3-position can react with 3-thienylboronic acid under palladium catalysis . Key characterization steps :
- NMR spectroscopy : Confirm regioselectivity via H and C NMR, focusing on aromatic proton shifts (e.g., indole C2 proton at δ 7.2–7.4 ppm and thienyl protons at δ 7.0–7.2 ppm) .
- Mass spectrometry : HRMS (high-resolution mass spectrometry) validates molecular ion peaks (e.g., [M+H] for CHNS requires m/z 178.0429) .
Q. How do structural modifications at the thienyl or indole moieties affect spectroscopic properties?
Substituents on either ring alter electron density, impacting UV-Vis absorption and fluorescence. For instance:
- Electron-donating groups (e.g., methoxy on indole) redshift absorption maxima due to increased conjugation .
- Electron-withdrawing groups (e.g., nitro on thienyl) reduce fluorescence quantum yields by promoting non-radiative decay .
Methodology : Compare UV-Vis spectra (200–400 nm range) and fluorescence lifetimes using time-resolved spectroscopy .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict reactivity and stability of this compound derivatives?
- Density Functional Theory (DFT) : Optimize molecular geometry to calculate bond lengths (e.g., C3–S bond in thienyl: ~1.74 Å) and frontier molecular orbitals (HOMO-LUMO gaps predict electrophilic/nucleophilic sites) .
- Molecular Electrostatic Potential (MEP) : Identify reactive regions (e.g., electron-rich indole nitrogen vs. electron-deficient thienyl sulfur) for targeted functionalization .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies (e.g., in DMSO vs. hexane) .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies often arise from assay conditions or impurity profiles. To address:
- Purity validation : Use HPLC with diode-array detection (DAD) to confirm >95% purity and rule out byproducts .
- Dose-response curves : Compare EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Structural analogs : Test derivatives with controlled substitutions (e.g., 1-(2-Thienyl)indole vs. This compound) to isolate structure-activity relationships .
Q. Why do certain this compound derivatives exhibit unexpected photochromic or electronic properties?
Crystal packing and conjugation pathways critically influence optoelectronic behavior. For example:
- Photochromism : Derivatives with extended π-systems (e.g., fused thienyl-indole structures) may show reversible color changes under UV light due to cis-trans isomerization .
- Electronic conductivity : Planar conformations (confirmed by single-crystal XRD) enhance charge transport in organic semiconductors .
Experimental validation : Perform cyclic voltammetry to measure HOMO/LUMO levels and correlate with DFT predictions .
Methodological Guidelines
Q. Table 1. Key Analytical Techniques for this compound Derivatives
Critical Data Contradictions
- Biological activity : Some studies report this compound as a kinase inhibitor (IC = 1.2 µM), while others show no activity. This may stem from assay interference (e.g., compound aggregation at high concentrations) .
- Synthetic yields : Yields vary widely (30–75%) depending on catalyst loading (e.g., 2–5 mol% Pd(PPh)) and solvent (toluene vs. THF) .
Q. Recommendations :
- Use orthogonal analytical methods (e.g., LC-MS + NMR) to confirm compound identity.
- Replicate synthesis under inert atmosphere (N/Ar) to minimize oxidation of thienyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
